molecular formula C19H22N4O5 B2996728 N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235657-61-0

N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2996728
CAS No.: 1235657-61-0
M. Wt: 386.408
InChI Key: YGEFVYGRLLRGRT-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperidine ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Synthesis of the Piperidine Derivative: The piperidine ring can be constructed via a reductive amination reaction involving a suitable aldehyde and an amine.

    Coupling of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetyl chloride and a suitable base.

    Formation of the Oxalamide Moiety: The final step involves the coupling of the isoxazole and piperidine derivatives with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.

    Pharmacology: It may serve as a lead compound for the development of new pharmacological agents targeting specific receptors or enzymes.

    Materials Science: The unique combination of functional groups could make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The isoxazole ring and piperidine moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyacetyl)piperidine: Shares the phenoxyacetyl and piperidine components but lacks the isoxazole and oxalamide groups.

    Isoxazole Derivatives: Compounds containing the isoxazole ring but differing in other functional groups.

    Oxalamide Compounds: Molecules featuring the oxalamide linkage but with different substituents.

Uniqueness

N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c24-17(13-27-15-4-2-1-3-5-15)23-9-6-14(7-10-23)12-20-18(25)19(26)21-16-8-11-28-22-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEFVYGRLLRGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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